N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide” is a novel thiazole derivative containing an imidazole and furan scaffold . It’s part of a class of compounds that have been tested for antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves several steps. Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an imidazole ring fused to a thiazole ring, which is further substituted with phenyl and fluorophenyl groups .Chemical Reactions Analysis
In a different approach, the 1,3-thiazole derivatives were produced by reacting carbothioamides with chloroacetone to afford intermediates, followed by diazotization with 4-methylbenzenediazonium chloride . The thiourea derivatives then reacted with ethyl chloroacetate in ethanol with AcONa at reflux to give the thiazolidinone derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antitubercular Activity
Indole derivatives have also been investigated for their antitubercular properties:
- Compound 3 : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis). Their in vitro antitubercular activity was evaluated .
- Compound 4 : 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol, synthesized from 4-chlorobenzoic acid, also showed potential antitubercular activity .
Other Biological Activities
Indole derivatives exhibit a wide range of biological effects:
Mechanism of Action
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c20-14-3-7-16(8-4-14)26-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-25-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLUJILMMNVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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